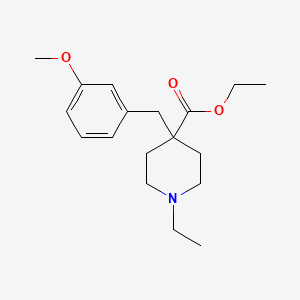
ethyl 1-ethyl-4-(3-methoxybenzyl)-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-ethyl-4-(3-methoxybenzyl)-4-piperidinecarboxylate, also known as EMBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. EMBP belongs to the class of piperidinecarboxylate compounds and is synthesized through a multistep process involving various chemical reactions.
作用機序
The precise mechanism of action of ethyl 1-ethyl-4-(3-methoxybenzyl)-4-piperidinecarboxylate is not fully understood. However, it is believed to exert its therapeutic effects by modulating the activity of various neurotransmitters and ion channels in the central nervous system. ethyl 1-ethyl-4-(3-methoxybenzyl)-4-piperidinecarboxylate has been shown to enhance the activity of GABAergic neurotransmission, which is known to have anticonvulsant and anxiolytic effects. Additionally, ethyl 1-ethyl-4-(3-methoxybenzyl)-4-piperidinecarboxylate has been found to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects
ethyl 1-ethyl-4-(3-methoxybenzyl)-4-piperidinecarboxylate has been found to induce significant changes in the levels of various neurotransmitters and cytokines in the brain. It has been shown to increase the levels of GABA and decrease the levels of glutamate, which is known to have neuroprotective effects. Additionally, ethyl 1-ethyl-4-(3-methoxybenzyl)-4-piperidinecarboxylate has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in the pathogenesis of various inflammatory disorders.
実験室実験の利点と制限
Ethyl 1-ethyl-4-(3-methoxybenzyl)-4-piperidinecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, it exhibits potent and reproducible effects in animal models of various disorders. However, ethyl 1-ethyl-4-(3-methoxybenzyl)-4-piperidinecarboxylate also has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to elucidate its therapeutic potential fully.
将来の方向性
There are several future directions for research on ethyl 1-ethyl-4-(3-methoxybenzyl)-4-piperidinecarboxylate. One potential area of investigation is the development of more effective formulations of ethyl 1-ethyl-4-(3-methoxybenzyl)-4-piperidinecarboxylate that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanism of action of ethyl 1-ethyl-4-(3-methoxybenzyl)-4-piperidinecarboxylate and its potential therapeutic targets. Finally, there is a need for more extensive clinical trials to determine the safety and efficacy of ethyl 1-ethyl-4-(3-methoxybenzyl)-4-piperidinecarboxylate in humans.
合成法
The synthesis of ethyl 1-ethyl-4-(3-methoxybenzyl)-4-piperidinecarboxylate involves a multistep process that starts with the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form ethyl 3-methoxy-3-oxopropanoate. The resulting compound is then subjected to a Henry reaction with piperidine to form ethyl 1-ethyl-4-piperidinecarboxylate. Finally, the compound is reacted with 3-methoxybenzyl bromide in the presence of a base to form ethyl 1-ethyl-4-(3-methoxybenzyl)-4-piperidinecarboxylate. The overall yield of this process is around 30%.
科学的研究の応用
Ethyl 1-ethyl-4-(3-methoxybenzyl)-4-piperidinecarboxylate has been studied extensively for its potential therapeutic properties. It has been found to exhibit potent anticonvulsant and neuroprotective effects in animal models of epilepsy and ischemic stroke, respectively. ethyl 1-ethyl-4-(3-methoxybenzyl)-4-piperidinecarboxylate has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, ethyl 1-ethyl-4-(3-methoxybenzyl)-4-piperidinecarboxylate has been found to exhibit anxiolytic and antidepressant effects, suggesting its potential use in the treatment of anxiety and depression.
特性
IUPAC Name |
ethyl 1-ethyl-4-[(3-methoxyphenyl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-4-19-11-9-18(10-12-19,17(20)22-5-2)14-15-7-6-8-16(13-15)21-3/h6-8,13H,4-5,9-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCUIAVCFYGSDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)(CC2=CC(=CC=C2)OC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-ethyl-4-(3-methoxybenzyl)-4-piperidinecarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

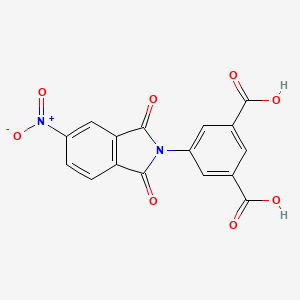

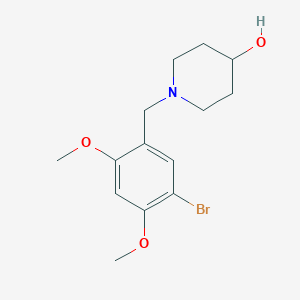
![(2E)-3-(3-fluorophenyl)-N-{3-[2-(4-fluorophenyl)ethoxy]benzyl}-N-(4-pyridinylmethyl)acrylamide](/img/structure/B5228781.png)
![cyclohexyl {[2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate](/img/structure/B5228783.png)
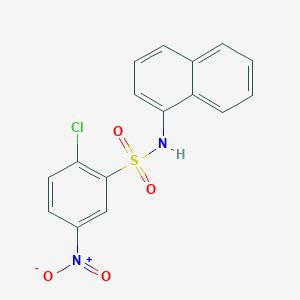
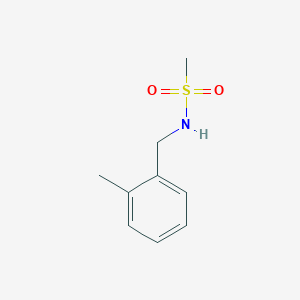

![(4-(3-phenylpropyl)-1-{[(E)-2-phenylvinyl]sulfonyl}-4-piperidinyl)methanol](/img/structure/B5228803.png)
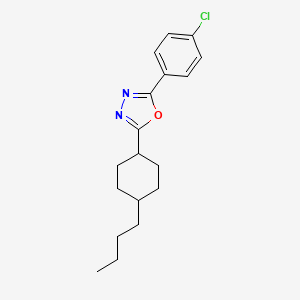
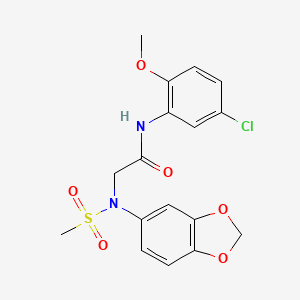
![[1-({1-[(2-ethyl-5-pyrimidinyl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol trifluoroacetate (salt)](/img/structure/B5228837.png)
![1-(4-methylphenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5228847.png)
![N-(4-{[(3-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5228853.png)